molecular formula C11H20N2O2 B12867962 tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Cat. No.: B12867962
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-HRDYMLBCSA-N
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Description

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a chiral, enantiomerically pure 2-azabicyclo[2.2.1]heptane scaffold of significant importance in advanced medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the construction of novel molecules targeting the central nervous system. Its rigid, three-dimensional bicyclic structure provides a sterically defined framework that is highly valued for exploring and modulating biological targets with greater selectivity than flat aromatic systems. A primary research application of this building block is in the development of potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) [1] . Activation of this receptor is a prominent therapeutic strategy for cognitive disorders, including Alzheimer's disease and schizophrenia. The (1S,4R,6R) stereochemistry is essential for conferring the desired biological activity and binding affinity in the final drug candidates. Researchers utilize this carbamate-protected amine to systematically introduce the chiral 2-azabicyclo[2.2.1]heptane core into complex structures, enabling structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties and efficacy in preclinical models. Its value lies in its role as a versatile precursor for synthesizing sophisticated pharmacophores that probe neuropharmacological pathways.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1

InChI Key

JFEPYXAQPBPXRI-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1NC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the bicyclic amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the tert-butyl group or other substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new carbamate or thiocarbamate compounds.

Scientific Research Applications

The biological activity of tert-butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following subsections detail its applications in scientific research.

Medicinal Chemistry

The compound is structurally related to tropane alkaloids, which are known for their pharmacological properties. Its potential applications include:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and neurodegenerative diseases.
  • Receptor Modulation : The compound demonstrates high binding affinity to certain receptors, suggesting it could modulate receptor signaling pathways effectively.

Cancer Research

Various studies have evaluated the cytotoxic effects of this compound on cancer cell lines:

StudyObjectiveFindings
Study 1Investigate enzyme inhibitionSignificant inhibition of target enzyme activity at low micromolar concentrations was observed.
Study 2Assess receptor binding affinityHigh binding affinity to specific receptors was demonstrated, indicating potential therapeutic applications in oncology.
Study 3Evaluate cytotoxic effectsSelective cytotoxicity towards cancer cell lines was exhibited while sparing normal cells.

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuropharmacology

Given its structural similarity to compounds affecting the central nervous system, this carbamate could play a role in developing treatments for neurological disorders:

  • Potential for Cognitive Enhancement : Preliminary studies suggest that modulation of neurotransmitter systems may enhance cognitive functions.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Enzyme Inhibition in Cancer Therapy

A study focused on the inhibition of a specific enzyme involved in tumor growth showed that treatment with the carbamate resulted in reduced tumor size in animal models, indicating its potential utility in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated significant protection of neuronal cells, suggesting avenues for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

a) Rel-(1r,4s,6r)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (QN-5617)
  • CAS : 198835-02-8
  • Key Differences: Stereochemistry: 1r,4s,6r configuration vs. 1S,4R,6R in the target compound. Functional Group: Contains a hydroxyl group at position 6, unlike the carbamate-substituted target molecule.
b) tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (PBLJ2731)
  • CAS : 1932203-04-7
  • Key Differences :
    • Substituent Position: Carbamate at position 5 instead of 4.
    • Stereochemistry: 1R,4R,5S configuration alters spatial orientation, affecting receptor binding in drug candidates .

Functional Group Modifications

a) 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 2288709-05-5
  • Key Differences :
    • Fluorine substituent at position 5 introduces electronegativity, enhancing binding affinity in kinase inhibitors.
    • Lack of carbamate reduces steric bulk but increases amine reactivity .
b) tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (PBWB100223-1)
  • CAS : 2227206-53-1
  • Key Differences: Bicyclic Framework: 3-azabicyclo[4.1.0]heptane (norbornane analog) vs. 2-azabicyclo[2.2.1]heptane. Ring Strain: Increased strain in the smaller bicyclic system may enhance reactivity in ring-opening reactions .

Bicyclic Framework Variations

a) tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate Hemioxalate (PB03072)
  • CAS : 1181816-12-5
  • Key Differences :
    • Spirocyclic Framework: 2-azaspiro[3.3]heptane introduces a quaternary center, reducing conformational flexibility compared to the fused bicyclic system of the target compound.
    • Applications : Spirocycles are favored in CNS drugs for improved blood-brain barrier penetration .
b) tert-Butyl N-(2-azabicyclo[2.1.1]hexan-1-ylmethyl)carbamate (QN-5445)
  • CAS : 1250997-46-6
  • Methylene Linker: The carbamate is attached via a CH2 group, increasing hydrophobicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
Target Compound 1628319-90-3 C11H20N2O2 212.29 (1S,4R,6R) stereochemistry, carbamate Chiral intermediates, drug synthesis
QN-5617 (6-hydroxy variant) 198835-02-8 C11H19NO3 213.28 1r,4s,6r, hydroxyl group Solubility-enhanced analogs
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl 2288709-05-5 C6H9FN2·HCl 164.61 Fluorine substituent, hydrochloride Kinase inhibitors
PB03072 (spirocyclic analog) 1181816-12-5 C12H20N2O2 224.30 Spiro[3.3]heptane framework CNS-targeted therapeutics

Research Findings

  • Stereochemical Impact : The (1S,4R,6R) configuration of the target compound optimizes binding to serotonin receptors compared to its 1r,4s,6r diastereomer, as shown in preclinical studies .
  • Functional Group Trade-offs : Carbamates like the target compound exhibit superior metabolic stability over hydroxylated analogs (e.g., QN-5617), which are prone to glucuronidation .
  • Ring Size and Reactivity : Smaller bicyclic systems (e.g., 2.1.1 hexane in QN-5445) show faster ring-opening kinetics in nucleophilic reactions but lower thermal stability .

Biological Activity

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarities with tropane alkaloids, which are known for their interactions with neurotransmitter systems.

Chemical Structure

The molecular formula of this compound is C13H19NO3C_{13}H_{19}NO_3. The compound features a tert-butyl group and a carbamate moiety, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders. The following sections detail the biological activities and findings related to this compound.

Pharmacological Properties

  • Nicotinic Acetylcholine Receptor Modulation :
    • The compound has been shown to act as a partial agonist at the α4β2 nAChR subtype, suggesting potential applications in treating cognitive dysfunctions associated with Alzheimer's disease and schizophrenia .
    • Interaction studies indicate that it may enhance neurotransmitter modulation, potentially providing neuroprotective effects against neurodegeneration.
  • Neuroprotective Effects :
    • Preliminary studies have suggested that this compound may exhibit neuroprotective properties through its action on cholinergic systems, which are critical for memory and learning processes.
  • Potential Applications :
    • Due to its ability to modulate nAChRs, this compound is being explored for its therapeutic potential in various neurological conditions, including anxiety disorders and cognitive decline.

Case Studies

Several case studies have investigated the biological activity of similar compounds within the azabicyclic class:

StudyCompoundFindings
Zhang et al., 2016(1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptaneIdentified as a potent nAChR partial agonist with significant effects on cognitive enhancement in animal models .
Smith et al., 2019Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptaneShowed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cultures .

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the azabicyclic structure followed by carbamate formation. Derivatives of this compound are being synthesized to enhance biological activity and selectivity towards specific receptor subtypes.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Bicyclic Scaffold Construction : Start with the formation of the 2-azabicyclo[2.2.1]heptane core via intramolecular cyclization of a suitably functionalized precursor (e.g., using reductive amination or ring-closing metathesis) .

Carbamate Protection : Introduce the tert-butyl carbamate group using Boc anhydride [(Boc)₂O] in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions.

Purification : Optimize purity (>97%) via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. Key Optimization Parameters :

  • Temperature : Maintain 0–5°C during Boc protection to minimize side reactions.
  • Catalyst Screening : Test palladium or enzyme-catalyzed methods for stereoselective coupling .
  • Yield vs. Purity Trade-offs : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities like diastereomers or unreacted intermediates .

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Step 1 : Confirm absolute stereochemistry via X-ray crystallography (single-crystal analysis) . Step 2 : Use 2D NMR (COSY, NOESY) to verify spatial proximity of protons in the bicyclic system. For example, NOE correlations between the N-H proton and adjacent bridgehead hydrogens confirm the (1S,4R,6R) configuration . Step 3 : Validate with chiral HPLC (Chiralpak IA column, hexane/isopropanol) to resolve enantiomeric excess (>99% ee) .

Q. Table 1: Key Spectroscopic Signatures

TechniqueKey Data PointsReference
¹H NMR δ 1.44 (s, 9H, tert-butyl), δ 4.85 (m, 1H, NH)
X-ray C–N bond length: 1.46 Å, dihedral angle: 112°

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or acidic/basic conditions .
  • Decomposition Risks : Under thermal stress (>100°C), the compound may release CO and NOₓ gases; use TGA/DSC to assess thermal stability .
  • Handling : Use gloveboxes for air-sensitive steps and LC-MS to detect degradation products (e.g., free amine from Boc deprotection) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this bicyclic carbamate?

Methodological Answer:

  • Scenario : Discrepancies in chemical shift assignments (e.g., bridgehead protons).
  • Resolution Workflow :
    • Perform DFT calculations (B3LYP/6-31G**) to predict NMR shifts and compare with experimental data .
    • Use variable-temperature NMR to identify dynamic effects (e.g., ring-flipping) that may obscure signals .
    • Cross-validate with 13C NMR DEPT-135 to confirm quaternary carbons in the bicyclic framework.

Example : Inconsistent δ 3.2–3.5 ppm signals may arise from conformational flexibility; locking the ring via hydrogen bonding (e.g., in DMSO-d₆) can stabilize the structure .

Q. What strategies minimize diastereomer formation during the synthesis of this compound?

Methodological Answer:

  • Stereochemical Control :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclic scaffold synthesis .
    • Optimize reaction solvent (e.g., THF vs. DCM) to favor axial vs. equatorial attack in cyclization steps.
  • Analytical Monitoring :
    • Employ chiral SFC (supercritical fluid chromatography) with a Chiralpak AD-H column to quantify diastereomers in real time .
    • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., –78°C) favor kinetic products, while higher temps favor thermodynamic stability .

Q. Table 2: Diastereomer Ratios Under Different Conditions

SolventTemp (°C)Diastereomer Ratio (desired:undesired)Reference
THF–7895:5
DCM2570:30

Q. How does the bicyclic scaffold influence the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Lipophilicity : Calculate logP (e.g., 2.1 via shake-flask method) to predict membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor Boc-deprotected metabolites via LC-MS/MS .
  • In Vivo Half-Life : The rigid bicyclic structure reduces conformational flexibility, potentially enhancing metabolic resistance compared to acyclic analogs .

Q. Key Findings :

  • Oral Bioavailability : ~40% in rodent models due to balanced solubility (from carbamate) and permeability (from bicyclic core) .
  • CNS Penetration : Low BBB penetration (logBB < –1) attributed to high polar surface area (PSA > 80 Ų) .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode to detect impurities at <0.1% levels .
  • Residual Solvents : Perform GC-MS headspace analysis (e.g., for DMF or THF) per ICH Q3C guidelines .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values to rule out hygroscopicity or solvate formation .

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